molecular formula C8H9BO5 B12503056 (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid

(4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B12503056
M. Wt: 195.97 g/mol
InChI Key: CSZNZZKWTLBZNA-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a hydroxyl group at the para position, a methoxycarbonyl group (ester) at the meta position, and a boronic acid (-B(OH)₂) moiety. This compound combines electron-withdrawing (methoxycarbonyl) and electron-donating (hydroxyl) groups, which influence its reactivity, solubility, and biological activity. Boronic acids are widely used in organic synthesis, medicinal chemistry, and as enzyme inhibitors due to their ability to form reversible covalent bonds with diols or active-site residues in proteins .

Properties

IUPAC Name

(4-hydroxy-3-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO5/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,10,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZNZZKWTLBZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid derivatives with appropriate reagents. One common method includes the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. In this reaction, phenylboronic acid is coupled with a halogenated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield quinones .

Scientific Research Applications

(4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and separation applications. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Solubility and Bioavailability

  • (4-(Methoxycarbonyl)-3-methylphenyl)boronic Acid (CAS 603122-81-2) This analog replaces the hydroxyl group of the target compound with a methyl group. It has a molecular weight of 193.99 g/mol, LogP = -0.54, and a polar surface area (PSA) of 66.76 Ų. However, precipitation in aqueous media (e.g., RPMI culture medium) remains a challenge for in vitro assays, as observed in related compounds .
  • (4-Fluoro-3-hydroxyphenyl)boronic Acid (CAS 913835-74-2)
    Substituting the methoxycarbonyl group with fluorine results in a lower molecular weight (155.92 g/mol) and altered electronic properties. Fluorine’s electronegativity enhances binding to enzymes like β-lactamases but may reduce solubility in polar solvents .

  • (4-Hydroxy-3-methoxyphenyl)boronic Acid (CAS 182344-21-4) Replacing the methoxycarbonyl group with a methoxy group simplifies the structure (PSA = 66.76 Ų).
Compound Name Molecular Weight (g/mol) LogP PSA (Ų) Key Features
Target Compound ~210 (estimated) ~0.2 ~80 Balances hydrophilic (OH) and lipophilic (ester) groups.
4-(Methoxycarbonyl)-3-methylphenyl 193.99 -0.54 66.76 Methyl group improves lipophilicity; precipitation issues in RPMI .
4-Fluoro-3-hydroxyphenyl 155.92 ~1.0 66.76 Fluorine enhances enzyme binding; moderate solubility .
4-Hydroxy-3-methoxyphenyl 167.96 ~0.5 66.76 High aqueous solubility; limited membrane permeability .
Antiproliferative Effects
  • Phenanthren-9-yl Boronic Acid exhibits potent antiproliferative activity (IC₅₀ = 0.2251 µM) due to its planar aromatic structure, which enhances DNA intercalation. However, precipitation in RPMI medium limits its utility .
  • Combretastatin Boronic Acid Analogs (e.g., 13c) show IC₅₀ values of 0.48–2.1 µM against cancer cell lines by inhibiting tubulin polymerization. The boronic acid group replaces a hydroxyl group, improving target affinity but introducing solubility challenges .

The target compound’s methoxycarbonyl group may reduce precipitation risks compared to bulkier analogs like phenanthren-9-yl boronic acid, though direct cytotoxicity data are lacking.

Enzyme Inhibition
  • Phenyl Boronic Acid is a weak β-lactamase inhibitor (Ki > 10 µM) but serves as a diagnostic tool due to its specificity for KPC enzymes .
  • Triazole-Substituted Boronic Acids (e.g., 1-amido-2-triazolylethaneboronic acid) show improved β-lactamase inhibition (Ki < 1 µM) via enhanced hydrogen bonding, a feature the target compound’s hydroxyl group could mimic .
  • 4-(2-Carboxyvinyl)-phenyl Boronic Acid (Ki ~ 0.1 µM) demonstrates that electron-withdrawing groups enhance β-lactamase binding, suggesting the target’s methoxycarbonyl group may confer similar advantages .

Physicochemical and Structural Insights

  • Water/Lipid Solubility : Bulky substituents (e.g., pyren-1-yl) reduce solubility, while polar groups (e.g., hydroxyl) improve it. The target compound’s methoxycarbonyl group balances these properties but may require formulation optimization .
  • Molecular Rigidity : Compounds like SB170 (phenyl boronic acid derivatives) exhibit lower rigidity and molecular weight, enhancing bacterial membrane permeation. The target compound’s ester group may similarly reduce rigidity compared to carboxy-substituted analogs .

Biological Activity

(4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms, applications, and research findings related to its biological activity.

  • IUPAC Name : (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid
  • Molecular Weight : 311.29 g/mol
  • CAS Number : Specific CAS number not provided in the sources.

The biological activity of (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The boronic acid group allows for reversible covalent binding to diols in biological systems, which is crucial for its function in:

  • Enzyme inhibition : It can inhibit proteases and other enzymes by forming stable complexes.
  • Antioxidant activity : The compound has shown potential in scavenging free radicals, thus contributing to its antioxidant properties .

1. Antimicrobial Activity

Research indicates that boronic acids, including (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid, exhibit antimicrobial properties. A study on boronic compounds demonstrated significant activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

2. Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated using various assays such as DPPH and ABTS. Results indicated that it possesses comparable antioxidant activity to standard antioxidants like α-Tocopherol, highlighting its potential in protecting cells from oxidative stress .

3. Anticancer Activity

Preliminary studies have shown that derivatives of boronic acids can exhibit anticancer properties. In vitro assays on human prostate cancer cells (PC-3) indicated that these compounds can inhibit cancer cell proliferation at certain concentrations (0.5 to 5 µM), showcasing their potential as therapeutic agents in oncology .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated various boronic acid derivatives for their antimicrobial activity against common pathogens. The findings revealed that several derivatives, including (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid, showed promising results against Staphylococcus aureus and Escherichia coli.
  • Antioxidant Evaluation :
    • In a comparative study, the antioxidant activity of (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid was assessed alongside traditional antioxidants. The results demonstrated a significant reduction in free radical formation, indicating its effectiveness as an antioxidant agent.

Research Findings Summary

Study Focus Findings Source
Antimicrobial ActivityEffective against Staphylococcus aureus
Antioxidant ActivityComparable to α-Tocopherol in scavenging free radicals
Anticancer ActivityInhibits growth of PC-3 prostate cancer cells at concentrations of 0.5 to 5 µM

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